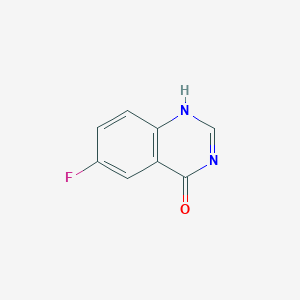

6-氟喹唑啉-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Fluoroquinazolin-4-ol is a compound with the molecular formula C8H5FN2O . It has a molecular weight of 164.14 g/mol . The compound is also known by several synonyms, including 6-fluoroquinazolin-4-ol, 6-Fluoroquinazolin-4-one, 6-Fluoroquinazolin-4 (3H)-one, and 6-Fluoro-3H-quinazolin-4-one .

Molecular Structure Analysis

The InChI string for 6-Fluoroquinazolin-4-ol isInChI=1S/C8H5FN2O/c9-5-1-2-7-6 (3-5)8 (12)11-4-10-7/h1-4H, (H,10,11,12) . The Canonical SMILES string is C1=CC2=C (C=C1F)C (=O)NC=N2 . Physical And Chemical Properties Analysis

6-Fluoroquinazolin-4-ol has a molecular weight of 164.14 g/mol . It has a computed XLogP3-AA value of 0.8 . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 164.03859095 g/mol . The topological polar surface area is 41.5 Ų . The compound has a heavy atom count of 12 .科学研究应用

Drug Discovery

Quinazoline and quinazolinone derivatives, such as 6-Fluoroquinazolin-4-ol, have received significant attention in the field of drug discovery due to their distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Antimicrobial Applications

Quinazolinones, including 6-Fluoroquinazolin-4-ol, have been investigated for their antimicrobial properties . They have shown promising results against various bacterial strains, addressing the escalating need for the development of novel antibiotics to treat resistant bacteria .

Anticancer Applications

Quinazolinones have been studied for their potential anticancer properties . They have been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .

Organic Synthesis

6-Fluoroquinazolin-4-ol has been used in the synthesis of organic compounds. It exhibits high perplexity due to its complex structure and burstiness through its various applications, such as drug discovery and synthesis of organic compounds.

Antimalarial Applications

Quinazolinones, including 6-Fluoroquinazolin-4-ol, have been studied for their antimalarial properties . They have been found to be effective in treating malaria, a disease caused by parasites that enter the body through the bite of a mosquito .

Anticonvulsant Applications

Quinazolinones have also been investigated for their anticonvulsant properties . They have shown promising results in the treatment of seizures, a common symptom of neurological disorders such as epilepsy .

Fungicidal Applications

Quinazolinones have been studied for their fungicidal properties . They have been found to be effective in inhibiting the growth of fungi, which can cause diseases in humans .

Anti-inflammatory Applications

Quinazolinones, including 6-Fluoroquinazolin-4-ol, have been investigated for their anti-inflammatory properties . They have shown promising results in reducing inflammation, a common symptom of many diseases and conditions .

安全和危害

作用机制

Target of Action

6-Fluoroquinazolin-4-ol is a member of the class of quinazolines . It is a fungicide used to control Ascomycetes, Deuteromycetes, and Basidiomycetes spp. on cereals, beets, and fruit . The primary target of this compound is the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

6-Fluoroquinazolin-4-ol acts as an inhibitor of sterol 14α-demethylase . By inhibiting this enzyme, it interferes with the synthesis of ergosterol, disrupting the integrity of the fungal cell membrane . This disruption leads to increased membrane permeability, leakage of essential cell components, and ultimately cell death .

Biochemical Pathways

The inhibition of sterol 14α-demethylase by 6-Fluoroquinazolin-4-ol affects the ergosterol biosynthesis pathway . Ergosterol is a critical component of fungal cell membranes, and its depletion leads to a series of downstream effects, including increased membrane permeability and leakage of essential cell components .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 16414 .

Result of Action

The result of the action of 6-Fluoroquinazolin-4-ol is the disruption of the fungal cell membrane . This disruption leads to increased membrane permeability, leakage of essential cell components, and ultimately cell death . Therefore, it is effective in controlling various fungal species on cereals, beets, and fruit .

属性

IUPAC Name |

6-fluoro-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSMZAHKVXOYLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444277 |

Source

|

| Record name | 6-fluoroquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoroquinazolin-4-ol | |

CAS RN |

16499-56-2 |

Source

|

| Record name | 6-fluoroquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene](/img/structure/B93916.png)